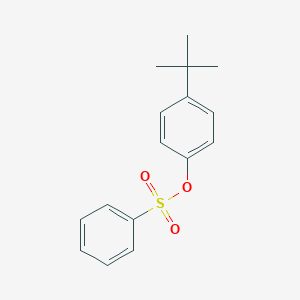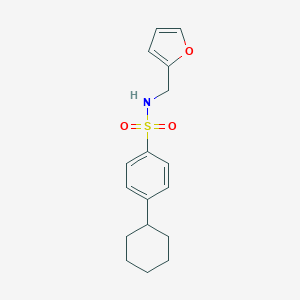
N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide, also known as S32212, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for a specific subtype of serotonin receptor, known as 5-HT6, which is primarily located in the brain.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for the 5-HT6 receptor, which is primarily located in the brain and is involved in the regulation of mood, cognition, and appetite. Studies have suggested that modulating the activity of this receptor may have therapeutic potential for the treatment of a variety of neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide involves its interaction with the 5-HT6 receptor. This receptor is a G protein-coupled receptor that is coupled to the activation of adenylate cyclase, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). By binding to this receptor, this compound can modulate the activity of this signaling pathway, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the 5-HT6 receptor. Studies have shown that this compound can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release. This can result in a variety of effects on behavior and physiology, including changes in mood, cognition, and appetite.
実験室実験の利点と制限
One of the main advantages of using N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide in lab experiments is its high affinity for the 5-HT6 receptor. This allows for precise modulation of this receptor's activity, which can be useful for studying its role in various physiological and pathological processes. However, one limitation of using this compound is its specificity for this receptor subtype, which may limit its utility for studying other serotonin receptors or neurotransmitter systems.
将来の方向性
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide. One area of interest is the potential therapeutic applications of this compound for the treatment of neuropsychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another area of interest is the development of new compounds that can modulate the activity of the 5-HT6 receptor with greater specificity and potency. These compounds could have potential applications in the development of new drugs for the treatment of neuropsychiatric disorders.
合成法
The synthesis of N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 5-methylisoxazole-3-carboxylic acid with piperidine and sulfonyl chloride in the presence of a catalyst. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
分子式 |
C9H15N3O3S |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-8-7-9(10-15-8)11-16(13,14)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,10,11) |
InChIキー |
HJBUEKSTMOGIAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
正規SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)
![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)